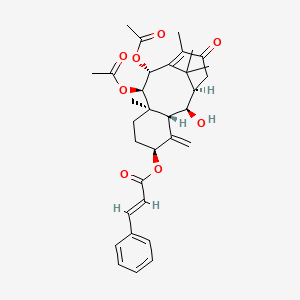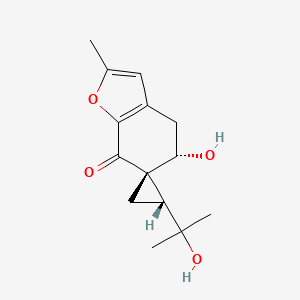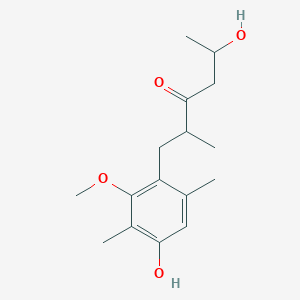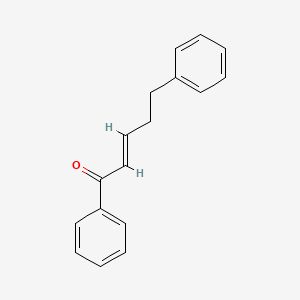
taxinine NN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
taxinine NN-7 is a natural product found in Taxus cuspidata with data available.
Applications De Recherche Scientifique
Modulation of Multidrug-Resistant Tumor Cells
Taxinine NN-7, along with other taxoids such as 3,11-cyclotaxinine NN-2, isolated from Taxus cuspidata, has shown activity in modulating multidrug-resistant tumor cells. This suggests its potential role in cancer therapy, especially in overcoming drug resistance in tumors (Kosugi et al., 2000).
Anticancer Properties
Research has indicated that certain taxoids, including taxinine NN-6 and taxinine NN-1, possess cytotoxic activity against human cell lines, including malignant tumor cells and liver tumor cells. The implication here is that this compound, as part of this family, may also have similar anticancer properties (Wang et al., 2008).
Synthesis for Bioassays
The synthesis of taxinine NN-1, which has shown significant activities as a modulator of multidrug-resistant cancer cells, was achieved from taxinine. This synthesis process could potentially be applicable to this compound for bioassays in cancer research (Zhang et al., 2002).
Cytotoxic Activity in Cancer Cell Lines
Studies have shown that taxoids like taxinine have moderate cytotoxic activity against cancer cell lines, such as the lung cancer cell line A549. This indicates the potential of this compound in similar applications (Prasain et al., 2001).
Effects on Breast Cancer Cells
Taxinine and related analogues from Taxus chinensis and T. cuspidata have shown inhibitory effects on the proliferation of MCF-7 human breast cancer cells. This finding suggests that this compound may also be effective in this context (Ding, 2006).
Potential in Antifungal Applications
Compounds like taxinine isolated from the leaves of Taxus cuspidata have exhibited antifungal activities against several plant pathogenic fungi. This opens up the possibility of this compound being used in similar antifungal applications (Tachibana et al., 2005).
Propriétés
Formule moléculaire |
C33H40O8 |
|---|---|
Poids moléculaire |
564.7 g/mol |
Nom IUPAC |
[(1R,2R,3R,5S,8R,9R,10R)-9,10-diacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C33H40O8/c1-18-24(36)17-23-29(38)27-19(2)25(41-26(37)14-13-22-11-9-8-10-12-22)15-16-33(27,7)31(40-21(4)35)30(39-20(3)34)28(18)32(23,5)6/h8-14,23,25,27,29-31,38H,2,15-17H2,1,3-7H3/b14-13+/t23-,25-,27-,29+,30+,31-,33+/m0/s1 |
Clé InChI |
SPZFWGXRAFVTPQ-ZQXBODBKSA-N |
SMILES isomérique |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)O)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)O)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
Synonymes |
taxinine NN-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2E)-N-[(1S,5R,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-4-methyloct-2-enamide](/img/structure/B1249011.png)




![[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1249020.png)

